molecular formula C9H8O4 B188476 4-Hydroxy-5-methoxyisophthalaldehyde CAS No. 2931-90-0

4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No. B188476
Key on ui cas rn: 2931-90-0
M. Wt: 180.16 g/mol
InChI Key: YVNRFQCFZVYDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06126734

Procedure details

4-hydroxy-3-methoxybenzaldehyde; 3,4-dimethoxybenzaldehyde heliotropin; 3,4-methylenedioxybenzaldehyde bourbonal; 3-ethoxy-4-hydroxybenzaldehyde; 3-hydroxy-4-methoxybenzaldehyde; 2-hydroxy-3-methoxybenzaldehyde; 2,5-dihydroxybenzaldehyde; and 2,4-diformyl-6-methoxyphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4-dimethoxybenzaldehyde heliotropin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,4-methylenedioxybenzaldehyde bourbonal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10]C.O=CC1C=CC(O)=C(OCC)C=1.C1OC2C=CC(C=O)=CC=2O1.C(OC1C=C(C=CC=1O)C=O)C.OC1C=C(C=CC=1OC)C=O.OC1C(OC)=CC=CC=1C=O.OC1C=CC(O)=CC=1C=O.C(C1C=C(C=O)C=C(OC)C=1O)=O>>[OH:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[OH:1])[CH:6]=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Step Two
Name
3,4-dimethoxybenzaldehyde heliotropin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3,4-methylenedioxybenzaldehyde bourbonal
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OCC)=C(O)C=C1.C1OC=2C=C(C=O)C=CC2O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C(=CC(=C1)C=O)OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.